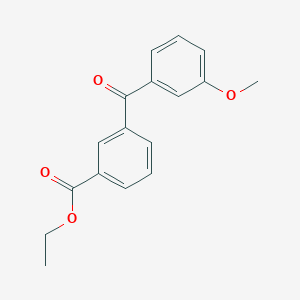

3-Carboethoxy-3'-methoxybenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Carboethoxy-3’-methoxybenzophenone, also known as CEMB, is a member of the class of benzophenones. It is used in a range of industrial and scientific applications due to its unique physical and chemical properties. The compound has a molecular weight of 284.31 g/mol .

Molecular Structure Analysis

The linear formula of 3-Carboethoxy-3’-methoxybenzophenone is C17H16O4 . The InChI code is 1S/C17H16O4/c1-3-21-17(19)14-8-4-6-12(10-14)16(18)13-7-5-9-15(11-13)20-2/h4-11H,3H2,1-2H3 .Physical And Chemical Properties Analysis

3-Carboethoxy-3’-methoxybenzophenone is a yellow liquid .科学的研究の応用

Reproductive Toxicity Studies

3-Carboethoxy-3'-methoxybenzophenone, also known as benzophenone-3 (BP-3), has been extensively studied for its potential reproductive toxicity. In human studies, high levels of BP-3 exposure were linked to changes in birth weight and gestational age, particularly distinguishing between male and female births. Animal studies showed effects on egg production, hatching, testosterone levels, and gene regulation in fish, as well as impacts on sperm density and estrous cycle in rats. These associations may stem from BP-3's endocrine-disrupting effects, altering estrogen and testosterone balance (Ghazipura et al., 2017).

Skin Penetration and Metabolism

The skin penetration and metabolism of BP-3 have been thoroughly investigated, revealing its absorption through the skin and subsequent detection in urine. This process varies between different species, with the metabolism in human and rat liver microsomes being particularly notable. The compound undergoes several metabolic transformations, leading to the formation of various metabolites that exhibit diverse estrogenic and anti-androgenic activities. This suggests significant biochemical interaction pathways for BP-3 within the body (Watanabe et al., 2015).

Photochemical Applications

3-Carboethoxy-3'-methoxybenzophenone has been utilized in photochemical studies, such as the photooxidation of methionyl-leucine. The compound has shown efficiency as a sensitizer in these processes, offering advantages over its isomer, 4-carboxybenzophenone, particularly in terms of absorption characteristics of its derived transients. This highlights its potential utility in photochemistry and photobiology (Pędziński et al., 2014).

Potential Health Risks

Despite its widespread use, concerns have been raised about BP-3's potential health risks, especially regarding its impact on the nervous system. It has been shown to induce neurotoxicity, apoptotic processes, and affect autophagy in embryonic neuronal cells. Furthermore, BP-3 can alter receptor expression and function, crucial for nervous system development and functioning. These findings indicate possible risks for developmental abnormalities and neuronal cell degeneration, emphasizing the need for further research in this area (Wnuk & Kajta, 2021).

特性

IUPAC Name |

ethyl 3-(3-methoxybenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-21-17(19)14-8-4-6-12(10-14)16(18)13-7-5-9-15(11-13)20-2/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTNPGDYZNLHRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641473 |

Source

|

| Record name | Ethyl 3-(3-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carboethoxy-3'-methoxybenzophenone | |

CAS RN |

750633-62-6 |

Source

|

| Record name | Ethyl 3-(3-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。